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molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

2-Amino-6-methyl-3-nitropyridine

Cat. No. B186383
M. Wt: 153.14 g/mol
InChI Key: LCJXSRQGDONHRK-UHFFFAOYSA-N
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Patent
US05412097

Procedure details

To a stirred solution of 2-amino-3-nitro-6-methylpyridine (8.5 g, 55 mmol) in conc. H2SO4 (100 mL) at 0° C. was added HNO3 (2.74 mL, d=1.49, 58.3 mmol) dropwise over 10 min. The mixture was warmed to r.t. for 30 min then heated to 50° C. for 90 min. The reaction mixture was cooled and poured into 200 g of ice. The resulting percipitate was filtered and air dried to give 2-amino-3,5-dinitro-6-methylpyridine as a yellow solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([CH3:11])[N:3]=1.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:12]([O-:14])=[O:13])=[C:4]([CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])C
Name
Quantity
2.74 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to 50° C. for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The resulting percipitate was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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